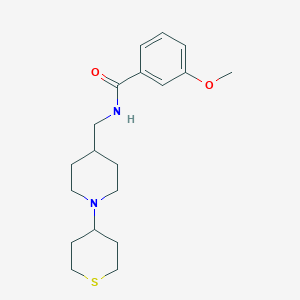

3-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2S/c1-23-18-4-2-3-16(13-18)19(22)20-14-15-5-9-21(10-6-15)17-7-11-24-12-8-17/h2-4,13,15,17H,5-12,14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWPGBMWYACJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly as a selective antagonist of the κ-opioid receptor (KOR). This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

Its molecular weight is approximately 312.47 g/mol. The structure integrates a methoxy group, a piperidine ring, and a tetrahydrothiopyran moiety, which contribute to its pharmacological properties.

Target Receptors : The primary biological target for this compound is the κ-opioid receptor (KOR) .

Mode of Action : As a selective KOR antagonist, 3-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide inhibits the receptor's activation by endogenous ligands. This blockade can influence various physiological responses including pain modulation, stress response, and mood regulation.

Biochemical Pathways : The compound's action primarily affects the opioid signaling pathway , which plays a critical role in pain perception and emotional regulation. By inhibiting KOR activation, the compound may reduce adverse effects associated with KOR agonists, such as dysphoria and anxiety.

Pharmacokinetics

The pharmacokinetic profile of 3-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide indicates favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics in both in vitro and in vivo studies. This suggests that the compound is likely to be well-tolerated and effective in biological systems.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various biological targets. For instance:

- KOR Antagonism : In cell-based assays, 3-methoxy-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide showed high selectivity for KOR over other opioid receptors.

In Vivo Studies

In vivo studies have indicated that administration of this compound can lead to:

- Altered Pain Perception : Animal models have shown that KOR antagonism can result in reduced pain sensitivity without the side effects typical of traditional opioid medications.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Chronic Pain Management : A study involving animal models demonstrated that chronic administration of the compound led to significant reductions in pain behaviors compared to control groups.

- Stress Response Modulation : Another study indicated that the compound could mitigate stress-induced behaviors in rodents, suggesting potential applications in anxiety disorders.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C16H28N2O2S |

| Molecular Weight | 312.47 g/mol |

| KOR Affinity | High |

| ADMET Profile | Favorable |

| Pain Modulation Effect | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.